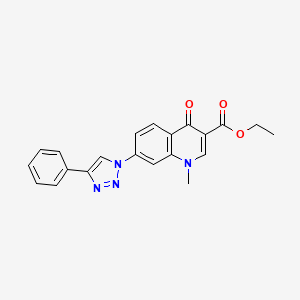![molecular formula C18H20N6O2S B6462854 2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548977-29-1](/img/structure/B6462854.png)
2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized based on their spectral data , elemental analyses, and alternative synthetic routes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine core substituted with various functional groups. The thiazole and pyrazole moieties contribute to its overall properties. Detailed analysis using techniques like IR spectroscopy and NMR can provide insights into its structural features .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as cycloadditions , condensation reactions , and precursor transformations . Investigating its behavior under different conditions will reveal its versatility .
Physical And Chemical Properties Analysis
Wirkmechanismus
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes that inhibit the activity of the target proteins or enzymes.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium species, disrupting essential biochemical pathways and preventing their proliferation .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that the compound displays superior antipromastigote activity and elicits better inhibition effects against Plasmodium berghei . These results suggest that the compound’s action leads to the death or inhibition of these parasites, thereby alleviating the symptoms of leishmaniasis and malaria.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-12-16(27-11-21-12)17(25)24-5-3-15(4-6-24)26-18-19-7-13(8-20-18)14-9-22-23(2)10-14/h7-11,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXPSYFKSJJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462773.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462775.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[2-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462782.png)
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol](/img/structure/B6462783.png)
![methyl 10-phenyl-9-azatetracyclo[10.2.1.0^{2,11}.0^{3,8}]pentadeca-3,5,7-triene-5-carboxylate hydrochloride](/img/structure/B6462796.png)
![4-[(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B6462797.png)
![1-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]azepane](/img/structure/B6462800.png)
![3-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6462806.png)
![1,3-dimethyl-6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6462814.png)

![3-[2-(4-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462834.png)
![2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462843.png)
![1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6462859.png)
![5-fluoro-2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6462863.png)